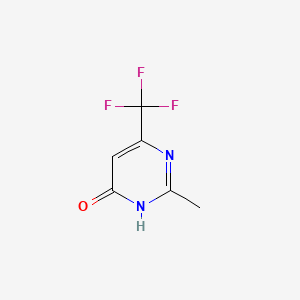

2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol

Description

The exact mass of the compound 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33044. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-4-(trifluoromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c1-3-10-4(6(7,8)9)2-5(12)11-3/h2H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDRDWKBAGNHHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20283717 | |

| Record name | 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2836-44-4 | |

| Record name | 2836-44-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details the most prevalent and efficient synthetic strategy, which involves the cyclocondensation of a trifluoromethylated β-ketoester with acetamidine. This guide offers a step-by-step experimental protocol, insights into the reaction mechanism, safety considerations, and methods for purification and characterization of the final product. The information presented herein is intended to equip researchers with the necessary knowledge to successfully synthesize and utilize this valuable chemical entity in their research and development endeavors.

Introduction: The Significance of Trifluoromethylated Pyrimidines

The pyrimidine scaffold is a cornerstone in the architecture of numerous biologically active molecules, including nucleic acids and a plethora of pharmaceuticals. The incorporation of a trifluoromethyl (-CF3) group into the pyrimidine ring often imparts unique and desirable physicochemical properties. The high electronegativity and lipophilicity of the -CF3 group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. Consequently, trifluoromethylated pyrimidines are a sought-after class of compounds in drug discovery, finding applications as kinase inhibitors, anti-inflammatory agents, and agrochemicals. 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol serves as a key building block in the synthesis of more complex molecules within these domains.

Retrosynthetic Analysis and Synthetic Strategy

The most logical and widely employed approach for the synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol is a cyclocondensation reaction. This strategy involves the reaction of a 1,3-dicarbonyl compound with an amidine. Specifically, for the target molecule, the key disconnection points are between the nitrogen atoms of the pyrimidine ring and the adjacent carbonyl and enamine carbons. This retrosynthetic analysis leads to two primary starting materials: acetamidine, which provides the N-C-N fragment with the 2-methyl group, and a trifluoromethylated β-ketoester, which supplies the C-C-C backbone.

DOT Script for Retrosynthetic Analysis

Caption: Retrosynthetic analysis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol.

The forward synthesis, therefore, hinges on the reaction between acetamidine and a suitable trifluoromethylated 1,3-dicarbonyl compound. Ethyl 4,4,4-trifluoroacetoacetate is the most common and commercially available precursor for this purpose.

Synthesis of the Key Precursor: Ethyl 4,4,4-trifluoroacetoacetate

While commercially available, understanding the synthesis of the key starting material, ethyl 4,4,4-trifluoroacetoacetate, provides valuable context and a more comprehensive knowledge base. The industrial preparation typically involves a Claisen condensation reaction between ethyl trifluoroacetate and ethyl acetate, catalyzed by a strong base such as sodium ethoxide.[1]

DOT Script for the Synthesis of Ethyl 4,4,4-trifluoroacetoacetate

Caption: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate via Claisen condensation.

Experimental Protocol for the Synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol

This section provides a detailed, step-by-step procedure for the synthesis of the target compound.

Reagents and Equipment

| Reagent/Material | Grade | Supplier |

| Ethyl 4,4,4-trifluoroacetoacetate | ≥98% | Commercially Available |

| Acetamidine hydrochloride | ≥97% | Commercially Available |

| Sodium ethoxide | ≥95% | Commercially Available |

| Anhydrous Ethanol | ACS grade | Commercially Available |

| Diethyl ether | ACS grade | Commercially Available |

| Hydrochloric acid (concentrated) | ACS grade | Commercially Available |

| Sodium sulfate (anhydrous) | ACS grade | Commercially Available |

| Round-bottom flask with reflux condenser | - | Standard laboratory supplier |

| Magnetic stirrer with heating mantle | - | Standard laboratory supplier |

| Buchner funnel and filter paper | - | Standard laboratory supplier |

| Rotary evaporator | - | Standard laboratory supplier |

Reaction Scheme

DOT Script for the Synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol

Caption: Cyclocondensation reaction for the synthesis of the target compound.

Step-by-Step Procedure

-

Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.0 eq) in anhydrous ethanol to prepare a fresh solution of sodium ethoxide. Alternatively, use a commercially available solution of sodium ethoxide in ethanol.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add acetamidine hydrochloride (1.0 eq). Stir the mixture for 15-20 minutes at room temperature to form the free base of acetamidine.

-

Addition of β-Ketoester: To the stirred suspension, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Purification:

-

Dissolve the resulting residue in water.

-

Acidify the aqueous solution to a pH of approximately 5-6 with concentrated hydrochloric acid. A precipitate should form.

-

Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water and then with a small amount of cold diethyl ether to remove any unreacted starting material.

-

Dry the solid under vacuum to obtain the crude product.

-

-

Recrystallization (if necessary): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or acetone.[2]

Expected Yield

The yields for this type of cyclocondensation reaction can vary but are generally in the range of 60-85%, depending on the purity of the starting materials and the reaction conditions.[3]

Characterization of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol

The structure and purity of the synthesized compound should be confirmed by various analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl protons, the pyrimidine ring proton, and the hydroxyl proton. |

| ¹³C NMR | Resonances for the methyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the carbons of the pyrimidine ring. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |

| Mass Spectrometry (HRMS) | The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C6H5F3N2O. |

| Melting Point | A sharp melting point indicates high purity. |

Safety Precautions

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

-

Ethyl 4,4,4-trifluoroacetoacetate: This compound is a flammable liquid and vapor.[4][5][6][7] It is harmful if swallowed and causes skin irritation.[4][5][7] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5] Keep away from heat, sparks, and open flames.[4][5][7]

-

Sodium Ethoxide: This is a corrosive and flammable solid. It reacts violently with water. Handle in a dry, inert atmosphere. Wear appropriate PPE.

-

Acetamidine hydrochloride: This compound can be irritating to the eyes, respiratory system, and skin. Handle with care and wear appropriate PPE.

-

Ethanol: This is a flammable liquid. Use in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Conclusion

The synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol via the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate and acetamidine is a robust and efficient method for obtaining this valuable building block. This guide provides a detailed and practical protocol, along with essential information on the underlying chemistry, safety, and characterization. By following the procedures outlined in this document, researchers can confidently synthesize this compound for their ongoing scientific investigations.

References

- Synthesis of Ethyl (2-Methyl-6-trifluoromethyl-3H-pyrimidin-4-on-5-yl)

- Ethyl 4,4,4-trifluoroacetoacet

- Ethyl 4,4,4-trifluoroacetoacetate SDS, 372-31-6 Safety D

- Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.

- SAFETY DATA SHEET. (2012, April 16). Thermo Fisher Scientific.

- Ethyl 4,4,4-trifluoroacetoacetate (cas 372-31-6) SDS/MSDS download. (n.d.). Guidechem.

- SAFETY DATA SHEET. (2025, July 29). Sigma-Aldrich.

- Gade, N. T., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 749.

- A Sustainable Multicomponent Pyrimidine Synthesis. (2015, October 14). PubMed.

- Strašek, N., et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica, 75(1), 159-183.

- Trifluoroacetic acid (TFA), Dichloromethane (DCM), round bottom flask (rbf), thin layer chromatography. (n.d.). The Royal Society of Chemistry.

- Green Synthesis of Pyrimidine Derivatives Via Chalcones and Their Biological Evalu

- Ou, W., Liu, F., & Pan, X. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry, 24(3), 1409-1410.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central.

- Synthesis of pyrimidines 146 via the multicomponent cyclocondensation... (n.d.).

- The preparation method of 4,4,4-ethyl trifluoroacetoacetate. (n.d.).

- 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol. (n.d.). CymitQuimica.

- Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications. (n.d.).

- 4-METHYL-6-TRIFLUOROMETHYL-PYRIMIDINE-2-THIOL AldrichCPR. (n.d.). Sigma-Aldrich.

- Filyakova, V. I., et al. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Chemical Bulletin, 73(6), 1-5.

Sources

- 1. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 2. asianpubs.org [asianpubs.org]

- 3. ijres.org [ijres.org]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. echemi.com [echemi.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. Page loading... [guidechem.com]

A Technical Guide to 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol (CAS 2836-44-4): A Key Building Block in Medicinal Chemistry

Abstract: This guide provides an in-depth technical overview of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol, a fluorinated heterocyclic compound identified by CAS number 2836-44-4. We will explore its fundamental physicochemical properties, discuss logical synthesis strategies, and outline a comprehensive workflow for its analytical characterization. The significance of this molecule lies in the synergistic combination of the pyrimidine core, a privileged scaffold in numerous bioactive agents, and the trifluoromethyl group, which imparts desirable pharmacokinetic properties. This document is intended for researchers, chemists, and drug development professionals who utilize such building blocks to construct complex molecular architectures for therapeutic and agrochemical applications.

Introduction: The Strategic Value of Trifluoromethylated Pyrimidines

The deliberate design of small molecule therapeutics often relies on the use of well-understood, high-value chemical scaffolds that can be systematically modified. 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol is a prime example of such a scaffold, embodying two critical features prevalent in modern medicinal chemistry.

The Pyrimidine Scaffold: A Privileged Structure

The pyrimidine ring is a cornerstone of heterocyclic chemistry and drug discovery. As a fundamental component of nucleobases in DNA and RNA, its structure is inherently recognized by biological systems. This biocompatibility has made pyrimidine derivatives a fertile ground for developing a wide spectrum of therapeutic agents, including antiviral, anti-cancer, and anti-inflammatory drugs.[1][2] The nitrogen atoms in the ring act as hydrogen bond acceptors, facilitating strong and specific interactions with protein targets.[2]

The Trifluoromethyl Group: A Tool for Molecular Engineering

The incorporation of a trifluoromethyl (-CF3) group into a drug candidate is a well-established strategy for enhancing its pharmaceutical profile.[3] The strong electron-withdrawing nature and high lipophilicity of the -CF3 group can profoundly influence a molecule's properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This often increases the drug's half-life and bioavailability.[3]

-

Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross cellular membranes.[3]

-

Binding Affinity: The group can alter the electronic distribution of the entire molecule, potentially strengthening its interaction with target proteins.[3][4]

The combination of the pyrimidine core and the trifluoromethyl group makes 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol a highly valuable intermediate for creating novel bioactive compounds.[5][6]

Physicochemical Properties and Structural Analysis

Core Compound Properties

The fundamental properties of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2836-44-4 | [7][8] |

| Molecular Formula | C₆H₅F₃N₂O | [7][8] |

| Molecular Weight | 178.11 g/mol | [7][8] |

| IUPAC Name | 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol | [8][9] |

| Synonyms | 2-Methyl-6-(trifluoromethyl)-4-pyrimidinol, 4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine | [9] |

| Appearance | White to light yellow crystalline powder | [10] |

| Melting Point | 141-145 °C | [10] |

| Purity | Commercially available at ≥97% | [7] |

| Solubility | Sparingly soluble in water; soluble in organic solvents such as ethanol and DMSO.[5] | [5] |

Structural Features and Tautomerism

A critical chemical feature of this compound is its existence as a mixture of tautomers. The hydroxyl group on the pyrimidine ring at position 4 allows for keto-enol tautomerism, meaning it can exist in equilibrium between the aromatic alcohol form (pyrimidin-4-ol) and the non-aromatic amide form (pyrimidin-4(3H)-one). In solid state and in most solvents, the keto form is generally favored. This equilibrium is crucial as it affects the molecule's reactivity and hydrogen bonding patterns in subsequent reactions.

Caption: Keto-enol tautomerism of the title compound.

Synthesis and Purification

While multiple routes to pyrimidine derivatives exist, a robust and common approach involves the condensation of a β-dicarbonyl compound with an amidine.[2][11] For 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol, a logical and efficient pathway is the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with acetamidine.

Synthesis Rationale and Workflow

The reaction proceeds via a base-catalyzed mechanism. The amidine, a strong nucleophile, attacks the carbonyl carbons of the trifluoroacetoacetate, leading to a cyclization reaction that, after dehydration, yields the stable pyrimidine ring. Sodium ethoxide is a common choice of base as it is non-nucleophilic enough to avoid side reactions and strong enough to facilitate the condensation.

Caption: General workflow for the synthesis of the title compound.

Representative Synthesis Protocol

This protocol is a representative method based on established chemical principles. Researchers should first consult specific literature and perform appropriate risk assessments.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add dry ethanol.

-

Base Addition: Under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide to the ethanol and stir until dissolved.

-

Amidine Formation: Add acetamidine hydrochloride to the solution. The ethoxide will neutralize the HCl to form the free acetamidine base in situ.

-

Substrate Addition: Slowly add ethyl 4,4,4-trifluoroacetoacetate to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture by adding aqueous hydrochloric acid until the pH is approximately 6-7. This will precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is paramount. A standard analytical workflow integrates several spectroscopic and physical methods.

Caption: Standard workflow for analytical characterization.

Step-by-Step Characterization

-

Thin-Layer Chromatography (TLC): A preliminary check for reaction completion and purity. The final product should appear as a single spot with a distinct Rf value in a given solvent system.

-

Melting Point Analysis: The measured melting point range should be sharp (e.g., within 2 °C) and consistent with the literature value (141-145 °C), indicating high purity.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Should show distinct signals corresponding to the methyl protons (~2.5 ppm), the pyrimidine ring proton (~6.5-7.0 ppm), and a broad signal for the N-H/O-H proton (depending on the tautomeric form and solvent).

-

¹³C NMR: Will confirm the number of unique carbons. The CF₃ carbon will appear as a quartet due to C-F coupling, providing definitive evidence of its presence.

-

¹⁹F NMR: A single peak will confirm the presence of the single trifluoromethyl group.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₆H₆F₃N₂O⁺, confirming the molecular formula.

Applications in Research and Development

2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol is not typically an end-product but rather a versatile building block for constructing more complex molecules.[7][9] Its utility stems from the reactive hydroxyl group (or the corresponding chloro-pyrimidine after halogenation), which serves as a handle for further chemical modification.

Role in the Drug Discovery Pipeline

This compound enters at the very beginning of the discovery process. Chemists can purchase this key intermediate to rapidly synthesize libraries of related compounds for biological screening.[4]

Sources

- 1. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 2. growingscience.com [growingscience.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. chembk.com [chembk.com]

- 6. nbinno.com [nbinno.com]

- 7. calpaclab.com [calpaclab.com]

- 8. cyclicpharma.com [cyclicpharma.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Pyrimidine synthesis [organic-chemistry.org]

properties of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol

An In-depth Technical Guide to 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol (CAS No. 2836-44-4), a key heterocyclic building block in modern medicinal and agrochemical research. The introduction of a trifluoromethyl (CF₃) group onto the pyrimidine scaffold imparts unique electronic properties, enhancing metabolic stability and membrane permeability, making it an attractive starting point for the development of novel bioactive molecules. This document details the compound's physicochemical properties, provides a validated synthetic protocol, explores its spectral characteristics and chemical reactivity, and discusses its potential in drug discovery and other applications. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Physicochemical and Structural Properties

2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol is a white to light yellow crystalline solid.[1] Its core structure consists of a pyrimidine ring substituted with a methyl group at the 2-position, a trifluoromethyl group at the 6-position, and a hydroxyl group at the 4-position. The strong electron-withdrawing nature of the CF₃ group significantly influences the acidity of the N-H and O-H protons, leading to the potential for keto-enol tautomerism.

Key Properties

A summary of the compound's fundamental properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 2836-44-4 | [2][3][4][5] |

| Molecular Formula | C₆H₅F₃N₂O | [2][3][6] |

| Molecular Weight | 178.11 g/mol | [2][3][4] |

| Synonyms | 2-Methyl-6-(trifluoromethyl)-4-pyrimidinol | [1] |

| Appearance | White to light yellow crystalline solid | [1] |

| Purity | >98.0% (via GC) is commercially available | [1] |

| Boiling Point | 148.6°C at 760 mmHg | [6] |

| Storage | Room temperature, store in a cool, dark place (<15°C) | [1][6] |

Chemical Structure and Tautomerism

The compound exists in equilibrium between its pyrimidin-4-ol (enol) form and its pyrimidin-4(3H)-one (keto) form. The specific dominant tautomer can depend on the solvent and physical state.

Figure 1: Keto-Enol tautomerism of the title compound.

Synthesis Protocol

The most direct and widely cited synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol is the condensation of an amidine with a β-ketoester. This classical approach provides good yields and relies on readily available starting materials.

Causality of Experimental Design

The chosen pathway involves the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with acetamidine hydrochloride.[7][8] The mechanism proceeds via nucleophilic attack of the amidine nitrogen onto the ester carbonyl, followed by cyclization and dehydration. Sodium methoxide is used as a base to deprotonate the acetamidine hydrochloride in situ, generating the free amidine necessary for the reaction, and to facilitate the cyclization process. Ethanol serves as a suitable polar protic solvent for all reactants.

Figure 2: Workflow for the synthesis of the title compound.

Step-by-Step Methodology

Materials:

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq)[7]

-

Acetamidine hydrochloride (1.0 eq)[8]

-

Sodium methoxide (1.5 eq)

-

Anhydrous Ethanol

-

1 M Hydrochloric Acid

-

Ethyl Acetate (or other suitable extraction solvent)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Protocol:

-

Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 4,4,4-trifluoro-3-oxobutanoate, acetamidine hydrochloride, and anhydrous ethanol.

-

Base Addition: While stirring, carefully add sodium methoxide to the mixture. The addition may be exothermic.

-

Reflux: Heat the reaction mixture to reflux and maintain for 10-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully add 1 M HCl dropwise to neutralize the mixture to a pH of approximately 7.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product.

Spectral Characterization (Predicted)

| Technique | Predicted Characteristics |

| ¹H NMR | - A sharp singlet around δ 2.5-2.7 ppm (3H) corresponding to the C2-methyl group.- A singlet around δ 6.8-7.2 ppm (1H) for the C5-proton on the pyrimidine ring.- A broad singlet at high chemical shift (δ > 10 ppm) for the exchangeable N-H/O-H proton, which would disappear upon D₂O exchange. |

| ¹³C NMR | - A signal around δ 20-25 ppm for the methyl carbon.- A quartet centered around δ 120 ppm (J ≈ 275 Hz) for the CF₃ carbon.- A signal around δ 105-110 ppm for the C5 carbon.- A quartet around δ 155-160 ppm (J ≈ 35 Hz) for the C6 carbon, showing coupling to the fluorine atoms.- Signals for C2 and C4 in the δ 160-170 ppm range. |

| IR (Infrared) | - A broad absorption band in the 3200-2500 cm⁻¹ range, characteristic of O-H and N-H stretching in hydrogen-bonded systems.- A strong C=O stretching band around 1650-1700 cm⁻¹ (from the keto tautomer).- Strong C-F stretching absorptions in the 1350-1100 cm⁻¹ region. |

| Mass Spec (MS) | - (ESI+) : Expected [M+H]⁺ ion at m/z 179.04.- (ESI-) : Expected [M-H]⁻ ion at m/z 177.03.- Fragmentation may show loss of fragments like CO or HCN. |

Chemical Reactivity and Synthetic Utility

2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol is primarily utilized as a versatile intermediate. Its reactivity is dominated by the hydroxyl group and the pyrimidine ring itself.

-

Reactivity of the Hydroxyl Group: The hydroxyl group is the most common site for derivatization. It can be readily converted into a leaving group (e.g., a chloride via POCl₃ or SOCl₂) or used in etherification reactions (e.g., Williamson ether synthesis) to link the pyrimidine core to other molecular fragments. This is a critical step in synthesizing more complex molecules for biological screening.[2][9]

-

Ring Electrophilicity: The trifluoromethyl group strongly deactivates the pyrimidine ring, making it less susceptible to electrophilic aromatic substitution but more prone to nucleophilic aromatic substitution (SₙAr) if a suitable leaving group is present at the 4- or 6-positions.

Figure 3: Key derivatization pathways from the title compound.

Potential Biological and Pharmacological Profile

While no specific biological activity has been reported for 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol itself, its structural motifs are present in numerous bioactive compounds. It serves as a valuable scaffold for generating libraries of compounds for screening.

-

Agrochemicals: Trifluoromethyl pyrimidine derivatives are widely researched as potent fungicides, insecticides, and herbicides.[2][10] For instance, derivatives have shown excellent activity against plant rust pathogens by acting as histone deacetylase (HDAC) inhibitors.[11]

-

Pharmaceuticals: The pyrimidine core is a cornerstone in medicinal chemistry, found in compounds with anticancer, antiviral, anti-inflammatory, and antibacterial properties.[2][12][13] The CF₃ group is often added to drug candidates to block metabolic oxidation and improve pharmacokinetic profiles. This scaffold is therefore highly relevant for developing inhibitors for various enzyme targets, such as protein kinases.

Figure 4: Role as a scaffold in discovery workflows.

Safety and Handling

Disclaimer: No specific toxicological data for 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol is publicly available. The following recommendations are based on best practices for handling structurally related fluorinated heterocyclic compounds. A full risk assessment should be performed before use.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Hazards of Related Compounds: Structurally similar chemicals may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6] Assume this compound has a similar hazard profile until proven otherwise.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move person to fresh air.

-

If swallowed: Rinse mouth. Do not induce vomiting.

-

In all cases of exposure, seek medical advice.

-

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

Conclusion

2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol is a high-value synthetic intermediate with significant potential in the fields of drug discovery and agrochemical development. Its straightforward synthesis and the versatile reactivity of its hydroxyl group make it an ideal starting point for constructing diverse molecular libraries. The presence of the trifluoromethyl group provides a strategic advantage for developing candidates with enhanced metabolic stability and biological efficacy. While direct biological and toxicological data are lacking, the proven success of its derivatives underscores its importance as a foundational building block for future innovation.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Wu, J. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(10), 104131. [Link]

-

Pharmaffiliates. (n.d.). 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol | CAS No: 2836-44-4. Retrieved from [Link]

-

Porphyrin-Systems. (n.d.). 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol. Retrieved from [Link]

-

Yu, H., Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 925301. [Link]

-

PubChem. (n.d.). 4-Hydroxy-6-(trifluoromethyl)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S6. 13C NMR spectrum of the 6-(2-furyl)-2-methyl-4-trifluoromethylpyrimidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S7. 1H NMR spectrum of the 2-methyl-6-(2-thienyl)-4-trifluoromethylpyrimidine. Retrieved from [Link]

-

Singh, R. K., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARC Journal of Pharmaceutical Sciences, 3(2), 23-33. [Link]

-

Barbieri, F., Radi, M., et al. (2021). 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections. RSC Medicinal Chemistry, 12(9), 1545-1553. [Link]

-

Yang, S., et al. (2024). Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease. Journal of Agricultural and Food Chemistry. [Link]

-

ResearchGate. (2024). Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 3. WO2005011681A1 - Chemical compounds - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 4-Hydroxy-6-(trifluoromethyl)pyrimidine | C5H3F3N2O | CID 135458620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 372-31-6 | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 8. 124-42-5 | Acetamidine hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 9. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 11. Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease: Design, Synthesis, Activity, and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. juniperpublishers.com [juniperpublishers.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol

Abstract: This technical guide provides a comprehensive analysis of the molecular structure of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. We will delve into its structural features, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, this guide will explore the biological significance of the pyrimidine scaffold and the influence of its substituents on molecular activity, providing valuable insights for researchers and professionals in drug development.

Introduction to the Pyrimidine Core in Chemical Biology

The pyrimidine ring is a fundamental heterocyclic scaffold present in a vast array of biologically active molecules. As a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, it forms the core structure of essential biomolecules such as the nucleobases cytosine, thymine, and uracil, which are integral components of DNA and RNA.[1] Beyond its role in nucleic acids, the pyrimidine nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. These include anticancer, antimicrobial, anti-inflammatory, antiviral, and cardiovascular effects.[2][3][4] The versatility of the pyrimidine ring allows for diverse substitutions, enabling the fine-tuning of its biological and physicochemical properties for various therapeutic applications.[4]

Unveiling the Molecular Architecture of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol

2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol is a substituted pyrimidine derivative with the chemical formula C₆H₅F₃N₂O and a molecular weight of 178.11 g/mol .[5] Its structure is characterized by a central pyrimidine ring functionalized with a methyl group at the 2-position, a trifluoromethyl group at the 6-position, and a hydroxyl group at the 4-position.

Tautomerism: A Key Structural Consideration

A critical aspect of the molecular structure of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol is the phenomenon of keto-enol tautomerism. The "ol" suffix in the name indicates the presence of a hydroxyl group (enol form), but it exists in equilibrium with its keto tautomer, 2-Methyl-6-(trifluoromethyl)pyrimidin-4(3H)-one.[6][7] This equilibrium is influenced by factors such as the solvent, temperature, and pH. The presence of both tautomeric forms is crucial for its chemical reactivity and biological interactions, as they can exhibit different binding affinities to target proteins.[8][9]

Influence of Substituents on Electronic Properties

The electronic properties of the pyrimidine ring are significantly modulated by its substituents:

-

Trifluoromethyl (-CF₃) Group: This is a strongly electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its presence at the 6-position decreases the electron density of the pyrimidine ring, which can influence its reactivity and interactions with biological targets.

-

Methyl (-CH₃) Group: The methyl group at the 2-position is a weak electron-donating group, which can slightly increase the electron density of the ring.

-

Hydroxyl (-OH) Group: The hydroxyl group at the 4-position is an electron-donating group through resonance and can also act as both a hydrogen bond donor and acceptor, which is critical for its interaction with biological macromolecules.

The interplay of these substituents creates a unique electronic landscape on the molecule, which is fundamental to its biological activity.

Physicochemical Properties and Data

The physicochemical properties of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol are summarized in the table below. These properties are essential for its handling, formulation, and pharmacokinetic profile.

| Property | Value | Source |

| CAS Number | 1759-33-7 (Note: Some sources cite 2836-44-4) | [5][10] |

| Molecular Formula | C₆H₅F₃N₂O | [5] |

| Molecular Weight | 178.11 g/mol | [5] |

| Appearance | White to light yellow powder/crystal | [11] |

| Boiling Point | 148.6°C at 760 mmHg | [12] |

| Purity | >98.0% (GC) | [11] |

| Storage | Room temperature, sealed in a dry environment | [12] |

Synthesis and Spectroscopic Characterization

General Synthesis Pathway

The synthesis of substituted pyrimidines often involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine. For 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol, a common synthetic route involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with acetamidine. This condensation reaction leads to the formation of the pyrimidine ring.

A generalized workflow for the synthesis is depicted below:

Caption: Generalized synthetic workflow for 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol.

Spectroscopic Characterization

The structure of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol is confirmed through various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy would show characteristic signals for the methyl protons, the pyrimidine ring proton, and the hydroxyl proton (which may be broad and exchangeable).

-

¹³C NMR spectroscopy would reveal signals for the different carbon atoms in the molecule, including the characteristic quartet for the trifluoromethyl carbon due to C-F coupling.[13]

-

¹⁹F NMR spectroscopy provides a distinct signal for the trifluoromethyl group.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands would include those for the O-H stretch of the hydroxyl group, C-H stretches of the methyl group, C=N and C=C stretching of the pyrimidine ring, and strong C-F stretching bands.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Biological Significance and Potential Applications

While specific biological activities for 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol are not extensively documented in publicly available literature, the pyrimidine scaffold with trifluoromethyl and methyl substitutions is a common motif in bioactive compounds. Pyrimidine derivatives are known to possess a wide range of pharmacological activities, including:

-

Anticancer Activity: Many pyrimidine derivatives, such as 5-fluorouracil, are used as anticancer agents.[1][3] They can act by inhibiting key enzymes involved in tumor proliferation.[14]

-

Antimicrobial Activity: The pyrimidine nucleus is present in several antibacterial and antifungal drugs.[2][3]

-

Anti-inflammatory and Analgesic Properties: Certain pyrimidine derivatives have shown potent anti-inflammatory and pain-relieving effects.[3]

-

Agricultural Applications: Trifluoromethyl-containing pyrimidines have been investigated for their potential as fungicides and herbicides.[13][15]

The presence of the trifluoromethyl group can enhance the metabolic stability and membrane permeability of the molecule, which are desirable properties for drug candidates.

The logical relationship for investigating the biological potential of this compound is illustrated in the following diagram:

Caption: Workflow for the biological evaluation of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol.

Conclusion

2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol is a fascinating molecule with a rich chemical structure. Its pyrimidine core, coupled with the influential methyl and trifluoromethyl substituents, makes it a compound of interest for further investigation in medicinal and agricultural chemistry. The understanding of its tautomeric nature and the electronic effects of its functional groups are paramount for predicting its reactivity and biological interactions. This guide provides a foundational understanding of its molecular structure, paving the way for future research and development endeavors.

References

- Abdelgawad, M. A., et al. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 9(10), 4055-4067. [Link: Not available]

- Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Online Journal of Pharmacology & Pharmacokinetics. [Link: https://juniperpublishers.com/jojppk/pdf/JOJPPK.MS.ID.555585.pdf]

- El-Gamal, M. I., et al. (2024). Biological activities of synthetic pyrimidine derivatives. Frontiers in Chemistry, 12, 1374536. [Link: https://www.frontiersin.org/articles/10.3389/fchem.2024.1374536/full]

- Gomathy, S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(4), 366-384. [Link: https://pubmed.ncbi.nlm.nih.gov/35579151/]

- Singh, S., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101416. [Link: https://www.sciencedirect.com/science/article/pii/S221171562400100X]

- Pharmaffiliates. 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol. [Link: https://www.pharmaffiliates.com/en/2-methyl-6-trifluoromethyl-pyrimidin-4-ol]

- Kumar, A., et al. (2022). Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications. Scientific Reports, 12(1), 19895. [Link: https://www.

- Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 867634. [Link: https://www.frontiersin.org/articles/10.3389/fchem.2022.867634/full]

- Porphyrin-Systems. 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol. [Link: https://www.porphyrin-systems.de/en/building-blocks/heterocycles/2-methyl-6-trifluoromethylpyrimidin-4-ol.html]

- SpectraBase. 2-methyl-4-(trifluoromethyl)-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine. [Link: https://spectrabase.com/spectrum/JpvUNd3tlSg]

- MP Biomedicals. CYCLOPROPANECARBOXYLIC ACID. [Link: https://www.mpbio.com/us/cyclopropanecarboxylic-acid/p/02150381]

- Yempala, S., et al. (2021). Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. Polycyclic Aromatic Compounds, 43(3), 2098-2111. [Link: https://www.tandfonline.com/doi/full/10.1080/10406638.2021.1979412]

- SpectraBase. 4-METHOXY-2-(2-PYRIDYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE. [Link: https://spectrabase.com/spectrum/7DLLF7q5ZCZ]

- ACS Publications. Organic Letters Ahead of Print. [Link: https://pubs.acs.org/journal/orlef7]

- LookChem. Cas 1759-53-1,Cyclopropanecarboxylic acid. [Link: https://www.lookchem.com/Cyclopropanecarboxylic-acid-cas-1759-53-1/]

- Beran, G. J. O., et al. (2023). Taming Tautomerism in Organic Crystal Structure Prediction. ChemRxiv. [Link: https://chemrxiv.org/engage/chemrxiv/article-details/6467c7e974b6510827b5e4f5]

- Gucka, M., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(11), 3196. [Link: https://www.mdpi.com/1420-3049/26/11/3196]

- PubChem. 4-Methyl-6-(trifluoromethyl)-2-pyrimidinamine. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/600769]

- CPHI Online. [1759-53-1] Cyclopropane Carboxylic Acid. [Link: https://www.cphi-online.com/cyclopropane-carboxylic-acid-prod]

- Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(5), 412-418. [Link: https://www.ingentaconnect.com/content/ben/loc/2019/00000016/00000005/art00010]

- Tokyo Chemical Industry. Cyclopropanecarboxylic Acid. [Link: https://www.tcichemicals.com/IN/en/p/C0387]

- The Good Scents Company. cyclopropane carboxylic acid. [Link: https://www.thegoodscentscompany.

- Wang, Y., et al. (2025). Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease. Journal of Agricultural and Food Chemistry. [Link: https://pubs.acs.org/doi/10.1021/acs.jafc.4c09039]

- PubChem. 2-Isopropyl-6-methyl-4-pyrimidinol. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/135444498]

- ChemicalBook. Tautomerism characteristics of 4-pyrimidone. [Link: https://www.chemicalbook.com/article/tautomerism-characteristics-of-4-pyrimidone.htm]

- Giuliano, B. M., et al. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A, 114(48), 12725-12730. [Link: https://pubs.acs.org/doi/10.1021/jp106883s]

- Filyakova, T. I., et al. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Chemical Bulletin, 73(6), 1709-1715. [Link: https://link.springer.com/article/10.1007/s11172-024-04223-z]

- TCI Chemicals. 4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine. [Link: https://www.tcichemicals.com/IN/en/p/H1602]

- SpectraBase. 4-METHOXY-2-(2-PYRIDYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE. [Link: https://spectrabase.com/spectrum/7DLLF7q5ZCZ]

- TCI Chemicals. 4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine. [Link: https://www.tcichemicals.com/apac/en/p/H1602]

- Chemsrc. 4-(2-thienyl)-6-(trifluoromethyl)pyrimidin-2-ol. [Link: https://www.chemsrc.com/en/cas/1360851-98-3_1250266.html]

- ACS Publications. Tunable Emission and Structural Insights of 6-Arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines and Their O∧N∧O-Chelated Boron Complexes. [Link: https://pubs.acs.org/doi/10.1021/acsaom.3c00222]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 2-Isopropyl-6-methyl-4-pyrimidinol | C8H12N2O | CID 135444498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine | 2836-44-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. 4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine | 2836-44-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol – porphyrin-systems [porphyrin-systems.com]

- 13. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease: Design, Synthesis, Activity, and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethyl Pyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery and Agrochemical Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into the pyrimidine core has given rise to a versatile class of heterocyclic compounds with a remarkable spectrum of biological activities. This guide provides a comprehensive technical overview of trifluoromethylpyrimidine derivatives, navigating through their synthesis, diverse biological applications, and the underlying mechanisms of action. By dissecting key structure-activity relationships and detailing robust experimental protocols, this document serves as an essential resource for professionals engaged in the discovery and development of novel therapeutics and agrochemicals. We will explore their roles as potent anticancer, antifungal, antiviral, and insecticidal agents, underpinned by a foundation of scientific integrity and field-proven insights.

The Power of Fluorine: Why the Trifluoromethyl Group is a Game-Changer in Medicinal Chemistry

The pyrimidine ring is a fundamental component of life, forming the backbone of nucleobases in DNA and RNA.[1] This inherent biocompatibility makes the pyrimidine scaffold an attractive starting point for the design of bioactive molecules.[2] However, it is the introduction of the trifluoromethyl group that often unlocks a dramatic enhancement in biological efficacy.[3][4] The unique physicochemical properties of the CF₃ group, including its high electronegativity, lipophilicity, and metabolic stability, profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][3]

The CF₃ group can:

-

Enhance Metabolic Stability: The strong carbon-fluorine bond resists metabolic degradation by cytochrome P450 enzymes, prolonging the compound's half-life in biological systems.[4]

-

Increase Lipophilicity: This property can improve a molecule's ability to cross cellular membranes, leading to better bioavailability and tissue penetration.[3][4]

-

Modulate Acidity/Basicity: The electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functional groups, influencing drug-receptor interactions.[5]

-

Serve as a Bioisostere: The trifluoromethyl group can mimic other chemical groups, such as the methyl group, while offering distinct electronic and steric properties.

These attributes have propelled trifluoromethylpyrimidine derivatives to the forefront of research in both medicine and agriculture.[6][7]

Synthetic Strategies: Building the Trifluoromethylpyrimidine Core

The synthesis of trifluoromethylpyrimidine derivatives typically involves a multi-step approach, starting with the construction of the core pyrimidine ring followed by various functionalization reactions.[8] A prevalent and efficient strategy involves the cyclocondensation of a trifluoromethyl-containing building block, such as ethyl trifluoroacetoacetate, with an amidine or guanidine derivative.[8][9]

General Synthetic Workflow

A common pathway to access a diverse library of these compounds is illustrated below. This workflow allows for the introduction of various substituents to explore structure-activity relationships (SAR).

Caption: General synthetic workflow for trifluoromethylpyrimidine derivatives.

Detailed Experimental Protocol: Synthesis of Novel Trifluoromethylpyrimidine Derivatives Bearing an Amide Moiety[6][8]

This four-step protocol outlines a reliable method for synthesizing a specific class of trifluoromethylpyrimidine derivatives.

Step 1: Synthesis of 2-hydroxy-4-(trifluoromethyl)pyrimidine

-

A mixture of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), urea (1.2 eq), and acetic acid is heated at reflux for 8 hours.

-

The reaction mixture is cooled to room temperature.

-

The resulting solid is collected by filtration, washed thoroughly with water, and dried to yield the intermediate, 2-hydroxy-4-(trifluoromethyl)pyrimidine.

Step 2: Synthesis of 2-chloro-4-(trifluoromethyl)pyrimidine

-

The intermediate from Step 1 (1.0 eq) is added to phosphorus oxychloride (POCl₃) (5.0 eq).

-

The mixture is heated at reflux for 4 hours.

-

Excess POCl₃ is removed under reduced pressure.

-

The residue is carefully poured onto ice water.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 2-chloro-4-(trifluoromethyl)pyrimidine.

Step 3 & 4: Nucleophilic Substitution and Final Product Formation

-

A solution of a substituted phenol (1.0 eq) and potassium carbonate (K₂CO₃) (2.0 eq) in N,N-dimethylformamide (DMF) is stirred at room temperature for 30 minutes.

-

The chlorinated intermediate from Step 2 (1.2 eq) is added to the mixture.

-

The reaction is stirred at 80°C for 5-8 hours, with progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is poured into water and extracted with ethyl acetate to yield the final trifluoromethylpyrimidine derivative.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Trifluoromethylpyrimidine derivatives have emerged as a promising class of anticancer agents, exhibiting activity against a range of human cancer cell lines.[3][10][11] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.

Mechanism of Action: Dual Inhibition of FLT3 and CHK1

Certain 5-trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1).[12] FLT3 mutations are common in acute myeloid leukemia (AML), making it a key therapeutic target.[12] CHK1 is a critical component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy.[8]

Caption: Dual inhibition of FLT3 and CHK1 signaling pathways.[8]

Induction of Apoptosis and Cell Cycle Arrest

Some trifluoromethyl-substituted pyrimidine derivatives have demonstrated the ability to induce apoptosis in cancer cells.[10] For instance, compound 17v was shown to induce apoptosis in H1975 lung cancer cells by upregulating the expression of pro-apoptotic proteins like Bax and p53, while downregulating the anti-apoptotic protein Bcl-2.[10] This compound also caused cell cycle arrest at the G2/M phase.[10]

Antiproliferative Activity Data

The following table summarizes the in vitro anticancer activity of selected trifluoromethylpyrimidine derivatives against various human cancer cell lines.

| Compound | Cell Line | Activity (Inhibition % at 5 µg/mL) | Reference |

| 5l | PC3 (Prostate) | 54.94 | [6] |

| 5n | PC3 (Prostate) | 51.71 | [6] |

| 5r | PC3 (Prostate) | 55.32 | [6] |

| 5v | PC3 (Prostate) | 64.20 | [6] |

| 17v | H1975 (Lung) | IC₅₀ = 2.27 µM | [10] |

| 3b | Various | Most active in NCI-60 screen | [3] |

Doxorubicin and 5-FU were used as positive controls in the respective studies.[6][10]

Antifungal and Agrochemical Applications: Protecting Our Crops

Beyond their therapeutic potential, trifluoromethylpyrimidine derivatives are making significant strides in agriculture as potent fungicides and herbicides.[4][6][13] The development of resistance to existing pesticides necessitates the continuous discovery of new and effective crop protection agents.[14]

Antifungal Activity

A number of novel trifluoromethylpyrimidine derivatives have demonstrated excellent in vitro antifungal activity against a broad spectrum of plant pathogenic fungi.[6][13][15]

Experimental Protocol: In Vitro Antifungal Assay [8]

-

Preparation of Test Compounds: The synthesized derivatives are dissolved in a suitable solvent like DMSO to create stock solutions of a specific concentration.

-

Media Preparation: The stock solution is added to a molten potato dextrose agar (PDA) medium to achieve the desired final test concentration.

-

Inoculation: A mycelial disc of the target fungus is placed at the center of the PDA plate.

-

Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specified duration.

-

Data Collection: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control plate containing only the solvent.

Summary of Antifungal Activity

| Compound | Fungal Species | Activity (Inhibition %) | Reference |

| 5b | Botrytis cinerea | 96.76% at 50 µg/mL | [6] |

| 5j | Botrytis cinerea | 96.84% at 50 µg/mL | [6] |

| 5l | Botrytis cinerea | 100% at 50 µg/mL | [6] |

| 5u | Rhizoctonia solani | 88.6% at 100 µg/mL | [15] |

Tebuconazole and Azoxystrobin were used as positive controls in the respective studies.[6][15]

Antiviral and Antibacterial Potential: An Expanding Frontier

The biological activity of trifluoromethylpyrimidine derivatives also extends to antiviral and antibacterial applications, although this remains a less explored area compared to their anticancer and antifungal properties.

Antiviral Activity

Certain derivatives have shown promising activity against plant viruses like the tobacco mosaic virus (TMV).[8][15] The antiviral efficacy is often evaluated based on curative, protective, and inactivation activities.[15] For instance, some synthesized compounds exhibited curative activity against TMV that was superior to the commercial agent ningnanmycin.[15] Trifluorothymidine, a thymidine analogue, inhibits viral DNA synthesis and is used topically for HSV keratitis.[16]

Antibacterial Activity

While the primary focus has been on other biological activities, some N-(trifluoromethyl)phenyl substituted pyrazole derivatives, a related class of compounds, have shown potent activity against antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[17][18] These compounds were also effective at preventing and eradicating biofilms.[17][18]

Conclusion and Future Directions

Trifluoromethylpyrimidine derivatives represent a highly versatile and privileged scaffold in the fields of medicinal chemistry and agrochemical science. The strategic incorporation of the trifluoromethyl group consistently imparts favorable biological and physicochemical properties, leading to the development of potent anticancer, antifungal, antiviral, and insecticidal agents. The methodologies and data presented in this guide provide a robust foundation for researchers to design, synthesize, and characterize novel derivatives with enhanced efficacy and desirable pharmacokinetic profiles. Future research should continue to explore the vast chemical space of trifluoromethylpyrimidines, focusing on elucidating detailed mechanisms of action, optimizing structure-activity relationships, and advancing the most promising candidates through preclinical and clinical development.

References

-

Wu, W., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 952679. [Link]

-

Saeed, S., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(15), 4992. [Link]

-

Zhang, X., et al. (2023). The synthesis of 5‐trifluoromethyl substituted pyrimidine derivatives. ChemistrySelect, 8(23), e202301128. [Link]

-

Wu, W., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PubMed, 35899011. [Link]

-

Yu, H., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 952678. [Link]

-

Wu, W., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103523. [Link]

-

Wu, W., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers, 10, 952679. [Link]

-

Liu, L., et al. (2021). Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 51, 128268. [Link]

-

Yu, H., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 952678. [Link]

-

Kumar, R. N., et al. (2016). Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 108, 68-78. [Link]

-

Tsukamoto, M., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(2), 77-87. [Link]

-

ResearchGate. (n.d.). Drugs with a trifluoromethyl substituent used as anticancer agents. ResearchGate. [Link]

-

Zuo, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2499-2511. [Link]

-

Tsukamoto, M., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central, 45(2), 77-87. [Link]

-

Tsukamoto, M., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]

-

ResearchGate. (n.d.). The importance of trifluoromethyl pyridines in crop protection. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. ResearchGate. [Link]

-

National Genomics Data Center. (2021). Design, synthesis, and antibacterial activity of -(trifluoromethyl)phenyl substituted pyrazole derivatives. National Genomics Data Center. [Link]

-

Nbinno. (n.d.). Advancing Agriculture: The Role of Trifluoromethyl Pyrimidines in Crop Protection. Nbinno. [Link]

-

Reddy, T. R., et al. (2018). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Advances, 8(3), 1355-1364. [Link]

-

Wang, M., et al. (2023). Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity. Pest Management Science, 79(11), 4739-4749. [Link]

-

Vokes, E. E., et al. (1989). Clinical trials with fluorinated pyrimidines in patients with head and neck cancer. Investigational New Drugs, 7(1), 71-81. [Link]

-

De Clercq, E. (2004). Antiviral Agents. PubMed Central. [Link]

-

El-Sawy, E. R., et al. (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. RSC Advances, 12(48), 31221-31244. [Link]

-

Reddy, T. R., et al. (2018). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Publishing. [Link]

-

Refubium. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Refubium. [Link]

-

Wang, Y., et al. (2023). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 14(7), 1324-1330. [Link]

-

National Cancer Institute. (n.d.). Clinical Trials Using Fluoropyrimidine. National Cancer Institute. [Link]

-

National Cancer Institute. (n.d.). Clinical Trials Using Trifluridine and Tipiracil Hydrochloride. National Cancer Institute. [Link]

Sources

- 1. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 15. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 16. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and antibacterial activity of -(trifluoromethyl)phenyl substituted pyrazole derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 18. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol: From Starting Materials to Core Scaffold

Executive Summary: The pyrimidine ring is a foundational scaffold in medicinal chemistry, integral to numerous therapeutic agents.[1][2] The specific derivative, 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol, serves as a crucial building block for creating more complex molecules, particularly in the development of novel fungicides, insecticides, and anticancer agents.[3] This guide provides an in-depth examination of the principal synthetic route to this valuable intermediate, focusing on the preparation and rationale behind its core starting materials: Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) and Acetamidine hydrochloride . By understanding the synthesis of these precursors, researchers can ensure a robust, efficient, and reproducible pathway to the target pyrimidinol, enabling further exploration in drug discovery and agrochemical development.

The Strategic Importance of the Pyrimidin-4-ol Core

Pyrimidine derivatives are classified as "privileged scaffolds" in drug discovery due to their ability to interact with a wide range of biological targets through hydrogen bonding and bioisosteric replacement of other aromatic systems.[1] This structural versatility has led to their widespread application in therapeutics, including anticancer, antiviral, and anti-inflammatory agents.[1][4] The introduction of a trifluoromethyl (-CF₃) group, as seen in 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability of a drug candidate. This guide focuses on the most direct and industrially relevant method for constructing this key intermediate: a classical cyclocondensation reaction.

The Core Synthetic Strategy: Cyclocondensation

The formation of the 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol ring is achieved through a well-established cyclocondensation reaction. This process involves the reaction of a β-dicarbonyl compound with an amidine, which provides the requisite atoms to form the heterocyclic ring.[5] In this specific synthesis, the two key reactants are:

-

Ethyl 4,4,4-trifluoroacetoacetate (ETFAA): This β-ketoester provides the C4, C5, C6, and the trifluoromethyl substituent of the final pyrimidine ring.

-

Acetamidine hydrochloride: This salt provides the N1, C2 (with its methyl substituent), and N3 atoms.

The overall transformation is a robust and high-yielding reaction, making it suitable for both laboratory and industrial-scale production.

Caption: High-level overview of the cyclocondensation synthesis.

Starting Material 1: Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

ETFAA (CAS 372-31-6) is a critical fluorinated building block. It is a liquid at room temperature and serves as the electrophilic component in the pyrimidine synthesis.[6][7] While commercially available, understanding its synthesis provides deeper insight into the overall process and potential impurities. The primary industrial method for its preparation is the Claisen condensation.[8][9][10]

Mechanistic Insight: The Claisen Condensation

The Claisen condensation involves the reaction between two esters in the presence of a strong base. In this case, ethyl trifluoroacetate reacts with ethyl acetate. A stoichiometric amount of a non-nucleophilic base, such as sodium ethoxide, is required to deprotonate the α-carbon of ethyl acetate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate. The subsequent loss of an ethoxide group yields the β-ketoester product, ETFAA.

Experimental Protocol 1: Synthesis of ETFAA

This protocol is adapted from established patent literature.[8]

Workflow Diagram:

Caption: Workflow for the synthesis of ETFAA via Claisen condensation.

Step-by-Step Methodology:

-

Reactor Setup: To a dry, inert-atmosphere reactor, add tetrahydrofuran (THF), a 15% solution of sodium ethoxide in ethanol (0.85 mol), and ethyl acetate (0.8 mol).[8]

-

Cooling: Cool the reaction mixture to between 5-10 °C with stirring.

-

Reagent Addition: Slowly add ethyl trifluoroacetate (0.7 mol) dropwise, ensuring the internal temperature is maintained between 10-20 °C.

-

Scientist's Note: Exothermic reaction control is critical here. Adding the trifluoroacetate too quickly can lead to side reactions and reduced yield.

-

-

Reaction: After the addition is complete, warm the mixture to 40 °C and maintain for 4 hours to drive the condensation to completion.[8]

-

Quench & Neutralization: Cool the reaction mixture to 10-15 °C. Carefully add acetic acid (0.9 mol) dropwise to neutralize the remaining sodium ethoxide and the product enolate. This will precipitate sodium acetate.[8]

-

Isolation: Filter the solid sodium acetate from the reaction mixture. The filtrate, containing the product, is then subjected to distillation to remove the solvent.

-